1-Isopropyl-1H-imidazol-4-amine
Overview
Description
1-Isopropyl-1H-imidazol-4-amine is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-imidazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an imidate with an α-amino aldehyde or α-amino acetal . This reaction can be catalyzed by acids or bases, and the choice of solvent can significantly impact the yield and purity of the product.
Industrial Production Methods: Industrial production of imidazole derivatives often employs high-throughput methods to ensure scalability and cost-effectiveness. These methods may include continuous flow reactors and automated synthesis platforms, which allow for precise control over reaction parameters and efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-imidazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically conducted in polar solvents like acetonitrile or water.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as tetrahydrofuran.
Substitution: Halogenated reagents, organometallic compounds; reactions often require catalysts like palladium or copper.
Major Products Formed:
Oxidation: Imidazole N-oxides
Reduction: Amines, alcohols
Substitution: Functionalized imidazole derivatives
Scientific Research Applications
1-Isopropyl-1H-imidazol-4-amine has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and modulating the associated biological pathway. This interaction can lead to various therapeutic effects, depending on the target and the biological context .
Comparison with Similar Compounds
Imidazole: The parent compound, known for its broad range of chemical and biological properties.
1-Methylimidazole: A derivative with a methyl group at the N-1 position, used in various chemical syntheses.
2-Methylimidazole: Another derivative with a methyl group at the C-2 position, known for its use in pharmaceuticals and materials science.
Uniqueness: 1-Isopropyl-1H-imidazol-4-amine is unique due to the presence of an isopropyl group at the N-1 position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-propan-2-ylimidazol-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5(2)9-3-6(7)8-4-9/h3-5H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKBDVNJNVEEEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.